6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride
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Overview
Description
6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride is a complex organic compound known for its unique structural properties. This compound is part of the quinoxaline family, which is characterized by a fused ring system containing nitrogen atoms. The hydrochloride form of this compound is often used in various scientific research applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required purity levels for research and application purposes .
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as nitrogen atoms and double bonds .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a crucial role in determining the reaction outcome and product distribution .
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can lead to the formation of partially or fully reduced products .
Scientific Research Applications
6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors. Additionally, it finds applications in the pharmaceutical industry for drug development and formulation .
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride include other quinoxaline derivatives, such as 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline dihydrochloride and 8-nitroso-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline .
Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Properties
Molecular Formula |
C13H14ClN3 |
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Molecular Weight |
247.72 g/mol |
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-1,3,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8,14,16H,3,6-7H2;1H |
InChI Key |
CFTZJKQAYCVOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1=C3C2=CC4=NC=CNC4=C3.Cl |
Origin of Product |
United States |
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